molecular formula C20H19N5O5 B6422209 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634894-96-5

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6422209
CAS No.: 634894-96-5
M. Wt: 409.4 g/mol
InChI Key: OHASMPFEPFBFNI-CIAFOILYSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring substituted at position 3 with a 4-ethoxy-3-methoxyphenyl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized via an (E)-configured imine bond to a 3-nitrobenzylidene group. This structural architecture confers unique electronic and steric properties, including:

  • Electron-withdrawing effects: The 3-nitro group on the benzylidene moiety enhances electrophilicity, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .
  • Solubility modulation: The ethoxy and methoxy groups on the phenyl ring improve solubility in polar solvents .

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-3-30-18-8-7-14(10-19(18)29-2)16-11-17(23-22-16)20(26)24-21-12-13-5-4-6-15(9-13)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASMPFEPFBFNI-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with 3-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Pyrazole derivatives are known for their ability to inhibit various enzymes involved in cancer progression. Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines.

Case Study:
A study published in 2024 investigated the cytotoxicity of pyrazole derivatives against human breast cancer cells. The results indicated that compounds with similar structural motifs to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide exhibited significant inhibition of cell proliferation, suggesting potential as anti-cancer agents .

Nonlinear Optical Materials

Due to its unique electronic properties, this compound is also being explored for applications in nonlinear optics (NLO). NLO materials are essential for developing advanced photonic devices such as lasers and optical switches.

Data Table: NLO Properties Comparison

CompoundNLO CoefficientWavelength (nm)Application
Compound A2.5 pm/V532Laser technology
Compound B3.0 pm/V1064Optical switching
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide 2.8 pm/V 800 Photonics

Research utilizing density functional theory (DFT) has shown that the compound's electronic configuration allows for significant NLO activity, making it suitable for photonic applications .

Environmental Chemistry

The compound's ability to form stable complexes with heavy metals suggests potential applications in environmental remediation. It can be used to develop chelating agents that bind to toxic metals, facilitating their removal from contaminated water sources.

Case Study:
A recent study demonstrated that hydrazone derivatives effectively chelate lead ions from aqueous solutions. The findings indicate that similar compounds can be utilized in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Methoxy/Chloro Groups: Nitro-substituted analogs (e.g., target compound, ) exhibit lower solubility in nonpolar solvents due to strong dipole moments (~5.2 D, calculated via DFT) compared to methoxy derivatives (~3.8 D) .
  • Synthetic Efficiency : Methoxy-substituted compounds generally achieve higher yields (>75%) due to milder electronic effects, whereas nitro derivatives require longer reaction times .
Spectroscopic and Crystallographic Data
Compound IR (C=N Stretch, cm⁻¹) ¹H NMR (Imine Proton, ppm) Crystal System (Space Group) π-π Interactions (Å)
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 1602 8.73 (s, 1H) Monoclinic (P2₁/c) 3.6–3.8
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 1589 8.51 (s, 1H) Triclinic (P 1) 3.4–3.6
Target Compound (Predicted) ~1595–1605 ~8.6–8.8 (s, 1H) Likely monoclinic 3.7–4.0

Key Observations :

  • C=N Stretch : The target compound’s nitro group increases electron deficiency, raising the C=N stretching frequency compared to methoxy analogs .
  • Crystal Packing : Dichloro and nitro derivatives show weaker π-π interactions due to steric hindrance, whereas methoxy analogs form tighter stacks .

Key Observations :

  • Electronic Effects : The nitro group reduces the HOMO-LUMO gap (increasing reactivity) and elevates dipole moments, enhancing binding to polar enzyme active sites .
  • Bioactivity : Nitro-substituted hydrazides show promise as enzyme inhibitors (e.g., ERAP1) but may require structural optimization to reduce lipophilicity (LogP >5) .

Biological Activity

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O4_{4}
  • Molecular Weight: 342.34 g/mol

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the ethoxy and methoxy groups enhances its solubility and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. The following table summarizes the minimum inhibitory concentrations (MICs) against different bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)10
Escherichia coli15
Pseudomonas aeruginosa20
Candida albicans25

These results indicate that the compound exhibits significant antimicrobial activity, particularly against MRSA, which is crucial given the rising issue of antibiotic resistance .

Anticancer Activity

The anticancer potential of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:

Cancer Cell Line IC50_{50} (µg/mL)
HeLa (cervical cancer)5.5
MCF-7 (breast cancer)6.2
A549 (lung cancer)7.0

The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Hörner et al. evaluated a series of pyrazole derivatives, including our compound, against multidrug-resistant bacterial strains. The findings indicated that compounds with similar structures showed promising results in inhibiting bacterial growth, especially against MRSA .
  • Evaluation of Anticancer Properties : In a recent investigation published in a peer-reviewed journal, researchers assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study highlighted that compounds with electron-withdrawing groups like nitro significantly enhanced anticancer activity due to increased reactivity towards cellular targets .

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